An In-depth Technical Guide to Dihydroxypropyltheobromine (CAS Number: 13460-96-3)
An In-depth Technical Guide to Dihydroxypropyltheobromine (CAS Number: 13460-96-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxypropyltheobromine, with the CAS number 13460-96-3, is a derivative of the naturally occurring methylxanthine theobromine. As a member of the xanthine family, it holds potential as a therapeutic agent, likely sharing pharmacological properties with its parent compound, such as phosphodiesterase (PDE) inhibition. This technical guide provides a comprehensive overview of Dihydroxypropyltheobromine, including its chemical and physical properties, a plausible synthetic route, its presumed mechanism of action, and key considerations for its analytical determination, pharmacokinetic profiling, and toxicological assessment. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Chemical and Physical Properties
Dihydroxypropyltheobromine, systematically named 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione, is a purine alkaloid and a derivative of theobromine.[1] The introduction of a dihydroxypropyl group to the theobromine scaffold is expected to modify its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| CAS Number | 13460-96-3 | [1] |
| Molecular Formula | C₁₀H₁₄N₄O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| IUPAC Name | 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione | [1] |
| Synonyms | Dihydroxypropyltheobromine, Theocardin, 1-(2,3-Dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione | [1] |
| Predicted XLogP3 | -1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of Dihydroxypropyltheobromine
A potential synthetic pathway is the reaction of theobromine with a protected glycerol derivative, such as solketal, followed by deprotection.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of Dihydroxypropyltheobromine.
Experimental Protocol (Hypothetical):
Step 1: N-Alkylation of Theobromine
-
To a solution of theobromine in a suitable aprotic solvent, such as dimethylformamide (DMF), add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C.
-
Stir the mixture at room temperature for a designated period to ensure the complete formation of the theobromine anion.
-
Add a protected glycerol derivative, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography to yield the protected intermediate, N-solketal-theobromine.
Step 2: Deprotection
-
Dissolve the N-solketal-theobromine intermediate in a mixture of an organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent and purify the final product, Dihydroxypropyltheobromine, by recrystallization or column chromatography.
Mechanism of Action: A Putative Phosphodiesterase Inhibitor
As a derivative of theobromine, Dihydroxypropyltheobromine is anticipated to function as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, methylxanthines like theobromine increase the intracellular concentrations of cAMP and cGMP, leading to a range of physiological effects.
Theobromine itself is a non-selective PDE inhibitor and also acts as an antagonist of adenosine A1 and A2A receptors, although with a lower affinity than caffeine.[2] The dihydroxypropyl substituent on the theobromine scaffold may alter its selectivity and potency towards different PDE isoenzymes.
Proposed Signaling Pathway:
Caption: Proposed mechanism of action via phosphodiesterase inhibition.
In Vitro Phosphodiesterase Inhibition Assay Protocol:
This protocol provides a general framework for assessing the inhibitory activity of Dihydroxypropyltheobromine against various PDE isoenzymes.
-
Reagent Preparation:
-
Prepare a stock solution of Dihydroxypropyltheobromine in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human PDE enzymes (various isoenzymes) in the appropriate assay buffer.
-
Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
Prepare a binding agent solution.
-
-
Assay Procedure:
-
Perform serial dilutions of the Dihydroxypropyltheobromine stock solution to create a concentration gradient.
-
In a microplate, add the diluted compound, a positive control inhibitor (e.g., rolipram for PDE4), and a vehicle control (DMSO).
-
Add the PDE enzyme to each well and incubate at room temperature.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding the binding agent.
-
Incubate at room temperature to allow for binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Dihydroxypropyltheobromine.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Pharmacokinetics
The pharmacokinetic profile of Dihydroxypropyltheobromine is crucial for determining its dosing regimen and predicting its in vivo behavior. While specific data for this compound is not available, the pharmacokinetics of the parent compound, theobromine, can provide some insights. Theobromine is absorbed after oral administration, with peak plasma concentrations reached within 2-3 hours, and it has a half-life of 7-12 hours.[2] The addition of the hydrophilic dihydroxypropyl group may alter the absorption, distribution, metabolism, and excretion (ADME) properties of Dihydroxypropyltheobromine compared to theobromine.
Protocol for Preclinical Pharmacokinetic Study:
1. Animal Model and Dosing:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Administer Dihydroxypropyltheobromine via the desired route (e.g., oral gavage, intravenous injection).
2. Sample Collection:
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
3. Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydroxypropyltheobromine in plasma.[3][4]
4. Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability (for extravascular administration) |
Toxicology and Safety Assessment
A thorough toxicological evaluation is essential for any new chemical entity intended for therapeutic use. For Dihydroxypropyltheobromine, a preclinical safety assessment would involve a series of in vitro and in vivo studies to identify potential adverse effects. Methylxanthines, in general, are considered to have a favorable safety profile at therapeutic doses, with the primary concerns being cardiovascular and central nervous system stimulation at higher concentrations.[5][6]
Preclinical Toxicology Study Workflow:
Caption: A typical workflow for preclinical toxicology studies.
Analytical Methodologies
Robust and validated analytical methods are imperative for the accurate quantification of Dihydroxypropyltheobromine in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common and reliable technique for the analysis of xanthine derivatives.[7]
Protocol for RP-HPLC Method Development and Validation:
1. Method Development:
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good peak shape and resolution.
-
Detector Wavelength: The UV detection wavelength should be set at the λmax of Dihydroxypropyltheobromine.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature for efficient separation.
2. Method Validation (as per ICH guidelines):
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Solubility and Stability
The aqueous solubility and chemical stability of Dihydroxypropyltheobromine are critical parameters that influence its formulation development and shelf-life. Xanthine and its derivatives are often characterized by poor water solubility. The presence of the dihydroxypropyl group is expected to enhance the aqueous solubility of Dihydroxypropyltheobromine compared to its parent compound.
Protocol for Forced Degradation Studies:
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[8]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug substance with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treat the drug substance with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Subject the solid drug substance to dry heat.
-
Photodegradation: Expose the drug substance to UV and visible light.
-
-
Sample Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Identify and characterize any significant degradation products using techniques such as LC-MS.
-
Conclusion
Dihydroxypropyltheobromine (CAS 13460-96-3) is a promising derivative of theobromine with the potential for therapeutic applications, likely as a phosphodiesterase inhibitor. This technical guide has provided a comprehensive overview of its known properties and has outlined plausible methodologies for its synthesis, biological evaluation, and analytical characterization. Further research is warranted to fully elucidate its pharmacological profile, pharmacokinetic properties, and safety, which will be crucial for its potential development as a novel therapeutic agent. The protocols and workflows presented herein are intended to serve as a valuable resource for scientists and researchers embarking on the investigation of this intriguing molecule.
References
-
PubChem. Dihydroxypropyltheobromine. National Center for Biotechnology Information. [Link].
- Google Patents. CN102329317B - Method for synthesizing theobromine. .
- Google Patents. CN101896484B - Theobromine production process. .
- Judelson, D. A., et al. (2013). Psychopharmacology of theobromine in healthy volunteers. Psychopharmacology, 228(1), 1-13.
-
Cosmetic Ingredient Review. (2018). Safety Assessment of Methylxanthines as Used in Cosmetics. [Link].
- Shively, C. A., & Tarka, S. M., Jr. (1983). Theobromine metabolism and pharmacokinetics in pregnant and nonpregnant Sprague-Dawley rats. Toxicology and Applied Pharmacology, 67(3), 376–382.
- Blanco, M., & Villarroya, I. (2002). NIR Spectroscopy: A Rapid‐Response Analytical Tool. TrAC Trends in Analytical Chemistry, 21(4), 240–250.
- Google Patents. WO2009089677A1 - Theobromine production process. .
- Zhang, L., et al. (2017). Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Pharmaceutical Biology, 55(1), 593–598.
-
Savolainen, J. (2011). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE. [Link].
-
MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link].
- Bisht, P., et al. (2024). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. European Journal of Medicinal Chemistry, 117160.
-
Wikipedia. Theobromine. [Link].
-
ResearchGate. (2026). An isotope dilution-liquid chromatography tandem mass spectrometry-based candidate reference measurement procedure for the quantification of dehydroepiandrosterone in human serum and plasma. [Link].
-
ResearchGate. (2024). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. [Link].
-
ResearchGate. (2015). Extraction Of Theobromine From Natural Source: Characterization And Optimization. [Link].
-
African Journal of Biomedical Research. (2025). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydate Rotacaps. [Link].
-
PubMed. (2019). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. [Link].
-
YouTube. (2024). Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 2 of 5 with Dr. Bernd Meibohm. [Link].
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to... [Link].
-
National Center for Biotechnology Information. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link].
-
Royal Society of Chemistry. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. [Link].
-
PubMed. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. [Link].
-
Patsnap. (n.d.). Theobromine production process. [Link].
-
Semantic Scholar. (2012). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio. [Link].
-
ResearchGate. (2019). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. [Link].
-
Wikipedia. Xanthine. [Link].
-
Semantic Scholar. (2022). Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients. [Link].
-
MDPI. (2023). Pharmacokinetics and Drug Interactions. [Link].
-
ResearchGate. (2025). Synthesis and Analgesic Activity of 3,7-dimethylpurine-2,6-dion-1-yl Derivatives of Acetic and Butanoic Acid. [Link].
-
National Center for Biotechnology Information. (1991). Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. [Link].
-
PubMed. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. [Link].
-
MDPI. (2023). Methylxanthines: The Major Impact of Caffeine in Clinical Practice in Patients Diagnosed with Apnea of Prematurity. [Link].
-
PubMed. (2025). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of dehydroepiandrosterone sulfate in human serum and plasma. [Link].
-
PubMed. (1987). Metabolism of dihydroergotamine by a cytochrome P-450 similar to that involved in the metabolism of macrolide antibiotics. [Link].
-
ResearchGate. (2025). Analytical Method Development and Validation of Ubrogepant and their Degradation Studies in Bulk and Pharmaceutical Dosage form by RP-HPLC. [Link].
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link].
-
Wertheim UF Scripps Institute. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. [Link].
-
EEA, INDIA. (2021). Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. [Link].
-
Taylor & Francis. (2023). Semi-synthesized anticancer theobromine derivatives targeting VEGFR-2: in silico and in vitro evaluations. [Link].
-
MDPI. (2021). Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. [Link].
-
ResearchGate. (2016). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link].
-
ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. [Link].
-
National Center for Biotechnology Information. (2023). Methylxanthines. [Link].
-
ResearchGate. (2024). Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. [Link].
Sources
- 1. CN102329317B - Method for synthesizing theobromine - Google Patents [patents.google.com]
- 2. Psychopharmacology of theobromine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
